molecular formula C6H11NO3 B13036722 (3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate

(3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate

Cat. No.: B13036722
M. Wt: 145.16 g/mol
InChI Key: HBMQZGBGMKXGBN-UHNVWZDZSA-N
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Description

(3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is a five-membered ring containing one nitrogen atom. The presence of hydroxyl and carboxylate functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate can be achieved through several methods. One common approach involves the 1,3-dipolar cycloaddition reaction. For instance, the reaction between (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, yields the desired product in a 51% overall yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylate group produces an alcohol.

Scientific Research Applications

(3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. The hydroxyl and carboxylate groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-Methyl 4-hydroxypyrrolidine-3-carboxylate is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxylate functional groups. These features make it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (3R,4R)-4-hydroxypyrrolidine-3-carboxylate

InChI

InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1

InChI Key

HBMQZGBGMKXGBN-UHNVWZDZSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@@H]1O

Canonical SMILES

COC(=O)C1CNCC1O

Origin of Product

United States

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